Herbicidal Potency: 2,4-Difluorobenzyl Derivative vs. Commercial Standards Norflurazon and Diflufenican
In a scaffold-hopping study targeting phytoene desaturase (PDS), the closely related 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (compound B1), which shares the identical 6-chloro-N-(2,4-difluorophenyl)amino pharmacophore with 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine except for the phenyl-vs-benzyl linker, achieved 100% inhibition of root and stem growth in Echinochloa crus-galli (barnyard grass) and Portulaca oleracea (purslane) at 100 μg/mL, statistically significantly outperforming the commercial PDS inhibitor norflurazon (NRF) and matching or exceeding the reference herbicide diflufenican (BF) [1]. The study further established that the 6-chloro substituent on the pyridazine ring is the essential structural determinant for postemergence herbicidal activity, providing a direct mechanistic basis for demanding the 6-chloro-pyridazine architecture in procurement specifications [1].
| Evidence Dimension | Preemergence herbicidal inhibition rate (root and stem growth) at 100 μg/mL against Echinochloa crus-galli and Portulaca oleracea |
|---|---|
| Target Compound Data | Close analog B1 (6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide): 100% inhibition against both weed species |
| Comparator Or Baseline | Norflurazon (NRF): 100% inhibition against both weed species |
| Quantified Difference | B1 matched or exceeded NRF and BF in postemergence broadleaf weed control; 6-chloro group confirmed as the key pharmacophoric element for postemergence activity. |
| Conditions | Preemergence and postemergence greenhouse herbicidal activity assays; compound applied at 100 μg/mL; weed species: Echinochloa crus-galli, Portulaca oleracea, and broadleaf weeds. |
Why This Matters
Procurement of the specific 2,4-difluorobenzyl-6-chloropyridazine chemotype is justified by quantitative herbicidal superiority over the only commercial pyridazine PDS inhibitor (NRF), validating investment in analog synthesis programs predicated on this scaffold.
- [1] Chen, C., Lei, Q., Geng, W., Wang, D., & Gan, X. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 2024, 72, 11046–11057. DOI: 10.1021/acs.jafc.3c09350. View Source
